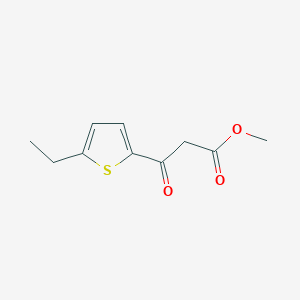
Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate typically involves the condensation of thiophene derivatives with appropriate esterifying agents. One common method is the reaction of 5-ethylthiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mecanismo De Acción
The mechanism of action of methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-thienyl)-3-oxopropanoate: Similar structure but with a different substitution pattern on the thiophene ring.
Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate: Similar compound with an ethyl ester group instead of a methyl ester group.
Methyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate: Similar compound with a methyl group instead of an ethyl group on the thiophene ring
Uniqueness
Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group on the thiophene ring can affect its electronic properties and interactions with other molecules, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H12O3S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H12O3S/c1-3-7-4-5-9(14-7)8(11)6-10(12)13-2/h4-5H,3,6H2,1-2H3 |
Clave InChI |
FBFMMZXEWRUXKD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)C(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


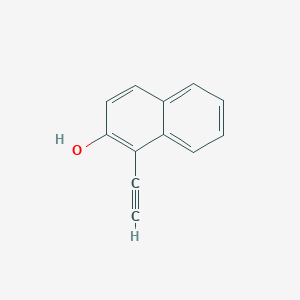

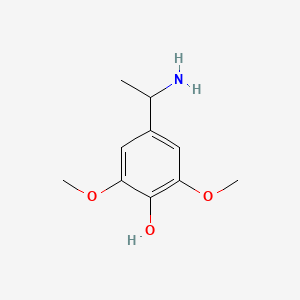

![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)
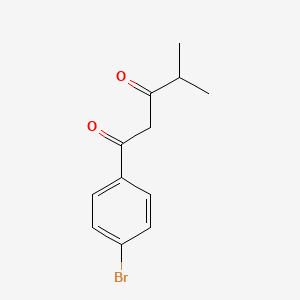

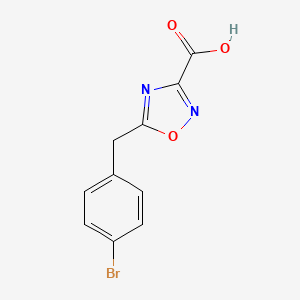
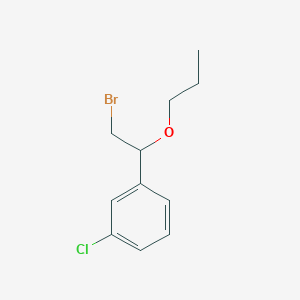
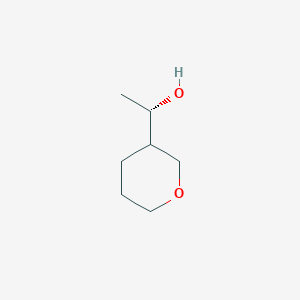
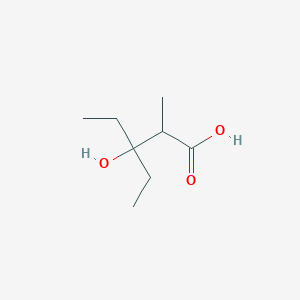
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)

